molecular formula C22H26N4O3 B11332701 Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11332701
M. Wt: 394.5 g/mol
InChI Key: HTGIJWLIQNUYER-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a piperazine ring, a quinazolinone core, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the condensation of 4-methylphenylamine with 2-cyanobenzaldehyde to form the quinazolinone core. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone and piperazine derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate
  • Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazolinone core and a piperazine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 4-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H26N4O3/c1-3-29-22(28)26-10-8-25(9-11-26)21-23-14-18-19(24-21)12-17(13-20(18)27)16-6-4-15(2)5-7-16/h4-7,14,17H,3,8-13H2,1-2H3

InChI Key

HTGIJWLIQNUYER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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